N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Description

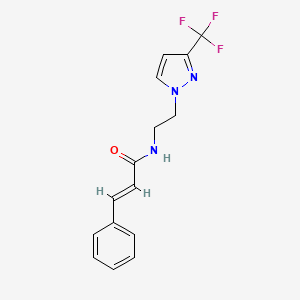

N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound characterized by a hybrid structure combining a cinnamamide backbone with a trifluoromethyl-substituted pyrazole moiety.

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c16-15(17,18)13-8-10-21(20-13)11-9-19-14(22)7-6-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXBZNUZJLYXBU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves the following steps:

Formation of the Pyrazole Ring:

Linking the Pyrazole to the Cinnamamide: The pyrazole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker. This intermediate is subsequently coupled with cinnamic acid or its derivatives to form the final cinnamamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cinnamamide moiety to the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide. For instance, derivatives of trifluoromethyl-substituted pyrazoles have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and biological activity of these compounds.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study demonstrated that derivatives containing the trifluoromethyl group exhibited notable antifungal and antibacterial effects against a range of pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl significantly contributes to the antimicrobial potency .

Agrochemicals

Pesticidal Activity

Compounds similar to this compound have been evaluated for their potential as pesticides. The trifluoromethyl group is known to improve the metabolic stability and efficacy of agrochemical agents. Research indicates that such compounds can effectively target specific pests while minimizing environmental impact .

Herbicidal Effects

The structural features of this compound suggest potential applications in herbicide development. The ability to inhibit specific biochemical pathways in plants can be harnessed for developing selective herbicides that control weed populations without harming crops.

Materials Science

Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its unique properties can enhance the thermal stability and mechanical strength of polymers. The incorporation of such compounds into polymer matrices may lead to materials with improved performance in various applications, including coatings and composites .

Nanotechnology

In nanotechnology, compounds with trifluoromethyl groups are being explored for their ability to modify surfaces at the nanoscale. This modification can improve the hydrophobicity or biocompatibility of materials used in biomedical devices or sensors.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In anticancer applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Benzamide core with a trifluoromethyl group and isopropoxy-substituted phenyl ring.

- Use : Systemic fungicide targeting Rhizoctonia solani in crops.

- Comparison : Unlike the target compound, flutolanil lacks a pyrazole ring but shares the trifluoromethyl group, which enhances lipophilicity and target binding. Its benzamide scaffold is less conformationally flexible than the cinnamamide chain in the target compound .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Cyclopropane carboxamide fused with a tetrahydrofuran ring.

- Use : Fungicide with broad-spectrum activity.

- Comparison: The absence of a pyrazole or trifluoromethyl group reduces metabolic stability compared to the target compound.

Medicinal Chemistry Analogues

Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)

- Structure : Pyrrole-carboxamide core with trifluoromethylpyridine and imidazole substituents.

- Activity : Demonstrated kinase inhibitory activity (specific target undisclosed) with 98.67% HPLC purity.

- Comparison : While both compounds incorporate trifluoromethyl groups, Compound 41’s imidazole and pyridine substituents may enhance hydrogen-bonding interactions, unlike the pyrazole-ethyl-cinnamamide scaffold of the target compound. The latter’s cinnamamide chain could improve membrane permeability .

Compound 191 ((S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide)

- Structure : Complex indazole-pyridine hybrid with a trifluoromethylpyrazole-acetamide side chain.

- Synthesis : Prepared via atropisomer-selective methods, emphasizing stereochemical precision.

- Comparison : The target compound’s simpler structure (lacking indazole and alkyne groups) may reduce synthetic complexity while retaining key pharmacophores like the trifluoromethylpyrazole. This could favor scalability for industrial applications .

Pyrazole-Containing Derivatives

2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

- Structure: Acetamide linked to an amino-pyrazole and trifluoroethyl group.

- Molecular Formula : C₇H₉F₃N₄O (Molar Mass: 222.17 g/mol).

- However, the shorter ethyl chain in this derivative may limit bioavailability compared to the cinnamamide’s extended conjugation .

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3O, indicating the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H14F3N3O |

| Molecular Weight | 315.29 g/mol |

| Synonyms | 1448141-00-1; Cinnamamide derivative |

Anticancer Properties

Recent studies have indicated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. A study demonstrated that this compound could induce apoptosis in cancer cells by enhancing caspase-3 activity and disrupting microtubule assembly at concentrations as low as 10 µM .

Mechanisms of Action

The anticancer effects of this compound may be attributed to:

- Microtubule Destabilization : Similar to other pyrazole derivatives, it may inhibit microtubule polymerization, leading to cell cycle arrest.

- Apoptosis Induction : Increased activation of apoptotic pathways has been observed, particularly through the caspase cascade .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that certain cinnamamide derivatives can protect neuronal cells from ischemic damage. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity, potentially improving the compound's ability to cross the blood-brain barrier .

Study 1: Anticancer Activity

In a comparative study on various cinnamamide derivatives, this compound was evaluated alongside other compounds for its cytotoxicity against MDA-MB-231 cells. Results showed a significant reduction in cell viability at concentrations of 5 µM and above, with IC50 values lower than those of unsubstituted analogs .

Study 2: Neuroprotective Potential

A study focusing on neuroprotection highlighted that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to ischemic conditions. The mechanism was linked to its ability to scavenge free radicals and modulate apoptotic signaling pathways .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 3-(trifluoromethyl)-1H-pyrazole with a bromoethylamine derivative to form the pyrazole-ethylamine intermediate.

- Step 2 : Coupling this intermediate with cinnamoyl chloride under anhydrous conditions (e.g., DMF or CHCl₃) using a base like K₂CO₃ or TEA to facilitate amide bond formation .

- Yield Optimization : Use excess cinnamoyl chloride (1.2–1.5 eq.) and monitor reaction progress via TLC or LCMS. Purification via column chromatography (silica gel, EtOAc/hexane gradient) typically achieves >90% purity .

Q. How is structural confirmation of this compound performed?

- Analytical Techniques :

- ¹H NMR : Key signals include the pyrazole proton (δ ~8.2–8.6 ppm), ethylenic protons from cinnamamide (δ ~6.3–7.5 ppm), and trifluoromethyl group (no proton signal but confirmed via ¹⁹F NMR at δ ~-60 ppm) .

- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~379–392) and purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazole functionalization in this compound?

- Regioselective Synthesis :

- Use protecting groups (e.g., triphenylmethyl) to block undesired positions on the pyrazole ring during alkylation or amidation steps .

- Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) to favor substitution at the 1-position of the pyrazole .

- Validation : Compare ¹H NMR shifts of intermediates with literature data for 1-substituted vs. 3-substituted pyrazoles .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

- Role of CF₃ Group :

- Lipophilicity : Measure logP values (e.g., using shake-flask method) to assess enhanced membrane permeability compared to non-fluorinated analogs.

- Metabolic Stability : Perform in vitro microsomal assays (human/rat liver microsomes) to evaluate resistance to oxidative degradation .

- Bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) with analogs lacking the CF₃ group to quantify its contribution .

Q. What computational methods predict binding interactions between this compound and biological targets (e.g., kinases)?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding with the amide group and hydrophobic contacts with the CF₃ and cinnamamide moieties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structural analogs be designed to improve solubility without compromising activity?

- Design Strategies :

- Introduce polar groups (e.g., hydroxyl, morpholine) on the ethyl linker or cinnamamide phenyl ring.

- Synthetic Example : Replace the ethyl group with a polyethylene glycol (PEG) spacer (e.g., -CH₂CH₂OCH₂CH₂-) to enhance aqueous solubility .

- Validation : Measure solubility (HPLC-UV) in PBS (pH 7.4) and compare pharmacokinetic profiles (Cmax, AUC) in rodent models .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar pyrazole-ethylamide syntheses: How to troubleshoot?

- Possible Causes :

- Protecting Group Stability : Triphenylmethyl-protected intermediates (e.g., in ) may degrade under acidic conditions, reducing yields.

- Solution : Use milder deprotection agents (e.g., TFA in CH₂Cl₂) and monitor reaction progress via LCMS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.